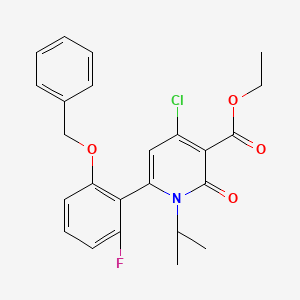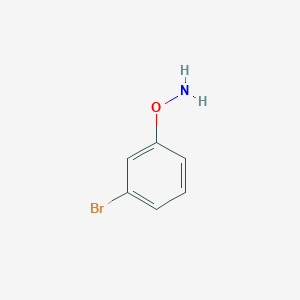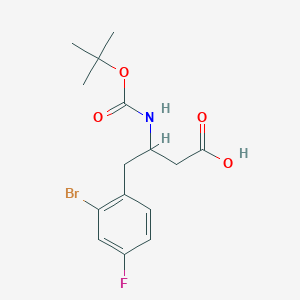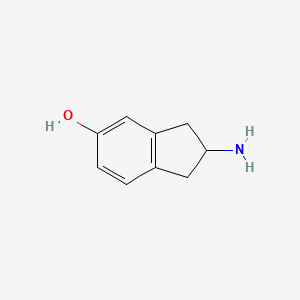
5-Hydroxy-2-aminoindane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-aminoindane is a chemical compound belonging to the aminoindane family. This compound is characterized by the presence of a hydroxyl group at the fifth position and an amino group at the second position on the indane ring. Aminoindanes are known for their psychoactive properties and have been studied for their potential therapeutic applications, particularly in the treatment of neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-aminoindane typically involves the cyclization of appropriate precursors. One common method involves the use of aniline derivatives and ynamides in a one-pot synthesis. This process includes sequential Au(I)-catalyzed regioselective hydroamination followed by CuCl2-mediated oxidative cyclization . The reaction conditions are mild and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the one-pot synthesis method makes it a viable option for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-2-aminoindane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl and amino groups on the indane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-aminoindane involves its interaction with neurotransmitter systems in the brain. It primarily acts on serotonin and dopamine receptors, influencing their reuptake and release. This interaction can lead to altered mood, cognition, and motor function . The compound’s effects are mediated through its binding to specific receptor sites, leading to changes in intracellular signaling pathways .
Comparación Con Compuestos Similares
- 5,6-Methylenedioxy-2-aminoindane (MDAI)
- 5-Iodo-2-aminoindane (5-IAI)
- 2-Aminoindane (2-AI)
- 5-Methoxy-6-methyl-2-aminoindane (MMAI)
- 5-Methoxy-2-aminoindane (MEAI)
Comparison: 5-Hydroxy-2-aminoindane is unique due to the presence of the hydroxyl group, which influences its chemical reactivity and biological activity. Compared to other aminoindanes, it has distinct pharmacological properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-8-3-6-1-2-9(11)5-7(6)4-8/h1-2,5,8,11H,3-4,10H2 |
Clave InChI |
CNMRLASNNLSRGL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=C1C=CC(=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





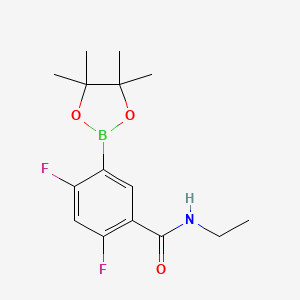
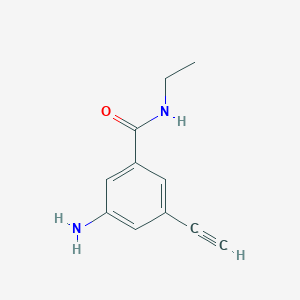
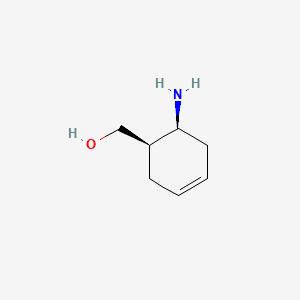
![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)

![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)

